tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 215.289 g/mol. This compound is classified as a piperidine derivative, which is a type of heterocyclic organic compound containing a six-membered ring with one nitrogen atom.
The compound is often synthesized in laboratory settings and is available from various chemical suppliers for research purposes. Its CAS number is 955028-90-7, which uniquely identifies it in chemical databases.
tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate falls under the category of heterocyclic compounds and amino acids derivatives due to the presence of both hydroxyl and carboxyl functional groups.
The synthesis of tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can be achieved through several methods:
The synthesis often involves multiple steps, including:
The molecular structure of tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate features:
The compound's structural data can be represented using various notations:
CC(C)(C)C(=O)N1CC(CC1O)C(CO)=O
tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can participate in several chemical reactions, including:
These reactions typically require specific catalysts or reagents to facilitate the transformation while maintaining the integrity of the piperidine structure.
The mechanism of action for this compound primarily involves its interaction with biological targets due to its functional groups. The hydroxyl and carboxyl groups can engage in hydrogen bonding, influencing its solubility and reactivity in biological systems.
Studies have shown that similar compounds can exhibit activity in modulating enzyme functions or acting as intermediates in drug synthesis, highlighting their potential therapeutic applications.
Relevant data include:
tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is primarily utilized in:
This compound's unique structural features make it valuable for developing new therapeutics or studying biological pathways involving piperidine derivatives.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0